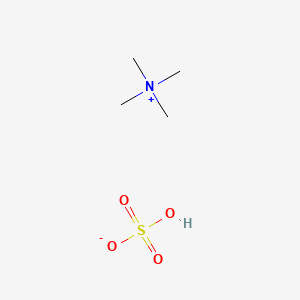

Sulfato de hidrógeno de tetrametilamonio

Descripción general

Descripción

Crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C.

Aplicaciones Científicas De Investigación

Catalizador de transferencia de fase

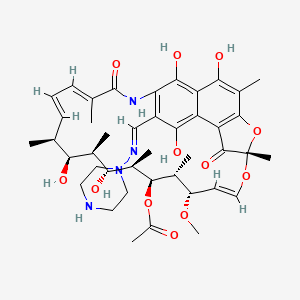

El sulfato de hidrógeno de tetrametilamonio se utiliza a menudo como un catalizador de transferencia de fase {svg_1} {svg_2}. En este papel, facilita la migración de un reactivo de una fase a otra, típicamente de una fase acuosa a una fase orgánica. Esto es particularmente útil en reacciones donde un reactivo es soluble en una fase orgánica pero no en agua, o viceversa.

Agente derivatizante para aplicaciones de GC-MS

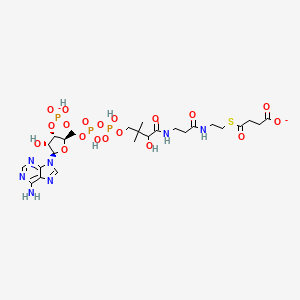

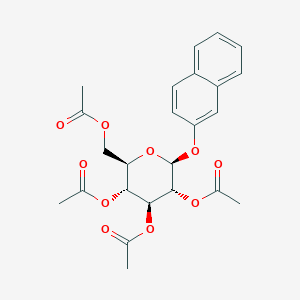

También se puede utilizar como un agente derivatizante para aplicaciones de cromatografía de gases-espectrometría de masas (GC-MS) {svg_3}. En este contexto, un agente derivatizante es una sustancia química que reacciona con un analito dado para producir un derivado que se puede detectar más fácilmente o que es más estable que el analito original.

Material ferroeléctrico

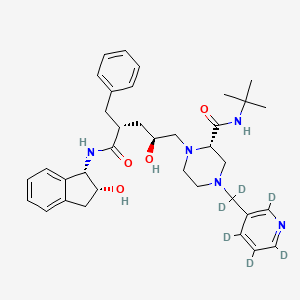

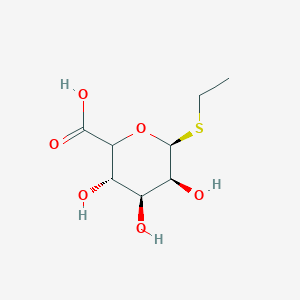

Los cristales de this compound monohidratado generalmente exhiben ferroelectricidad en el rango de temperatura de -104 °C a 40 °C {svg_4}. Los materiales ferroeléctricos tienen una polarización eléctrica espontánea que se puede invertir mediante la aplicación de un campo eléctrico externo. Se utilizan en muchos dispositivos, incluidos capacitores, dispositivos de memoria y sensores.

Síntesis de polímeros

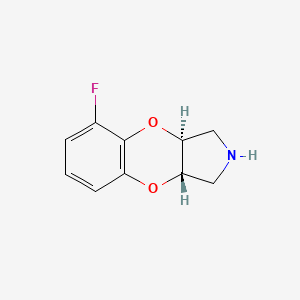

El this compound monohidratado se puede utilizar como un catalizador de transferencia de fase en la síntesis de polímeros {svg_5}. Puede ayudar a aumentar la velocidad de reacción y mejorar el rendimiento del polímero.

Facilitador de reacciones orgánicas

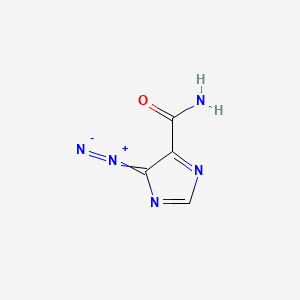

El hidrogenosulfato de tetrahexilamonio, un compuesto similar, se puede utilizar como un agente de transferencia de fase para facilitar ciertas reacciones orgánicas en un sistema de dos fases líquidas {svg_6}. Por ejemplo, puede facilitar la epoxidación de cetonas α,β-insaturadas en una mezcla bifásica de diclorometano/agua utilizando perborato de sodio {svg_7}.

Mecanismo De Acción

Target of Action

Tetramethylammonium hydrogen sulfate primarily targets nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in neurotransmission in both sympathetic and parasympathetic ganglia .

Mode of Action

The compound interacts with its targets in a two-step process. Initially, it stimulates the receptors, leading to an increase in neurotransmission . Following this, it blocks the receptors, thereby inhibiting neurotransmission . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Biochemical Pathways

Its role as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (gc-ms) applications suggests that it may influence a variety of biochemical reactions .

Pharmacokinetics

Its use in chemical synthesis and pharmacological research indicates that it likely has properties that allow it to interact effectively with biological systems .

Result of Action

In terms of molecular and cellular effects, Tetramethylammonium hydrogen sulfate’s action on nicotinic and muscarinic ACh receptors can lead to changes in neurotransmission . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .

Action Environment

It’s worth noting that crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °c to 40 °c .

Análisis Bioquímico

Biochemical Properties

Tetramethylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) applications, aiding in the identification and quantification of biomolecules . The interactions between tetramethylammonium hydrogen sulfate and biomolecules are primarily ionic, involving the quaternary ammonium group and the sulfate anion.

Cellular Effects

Tetramethylammonium hydrogen sulfate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, tetramethylammonium hydrogen sulfate can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting downstream pathways .

Molecular Mechanism

The molecular mechanism of tetramethylammonium hydrogen sulfate involves its interaction with biomolecules at the molecular level. The quaternary ammonium group can bind to negatively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, tetramethylammonium hydrogen sulfate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetramethylammonium hydrogen sulfate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetramethylammonium hydrogen sulfate can maintain its stability under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to tetramethylammonium hydrogen sulfate in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of tetramethylammonium hydrogen sulfate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, tetramethylammonium hydrogen sulfate can cause toxic effects, including respiratory failure and systemic toxicity . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological functions. It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

Tetramethylammonium hydrogen sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can participate in the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic processes.

Transport and Distribution

The transport and distribution of tetramethylammonium hydrogen sulfate within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through carrier-mediated transport and simple diffusion . Once inside the cells, tetramethylammonium hydrogen sulfate can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.

Subcellular Localization

Tetramethylammonium hydrogen sulfate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences. The subcellular localization of tetramethylammonium hydrogen sulfate is crucial for its role in regulating cellular processes and maintaining cellular homeostasis.

Propiedades

IUPAC Name |

hydrogen sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230376 | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80526-82-5 | |

| Record name | Tetramethylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)